

Application Notes and Protocols for AZD4573 in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

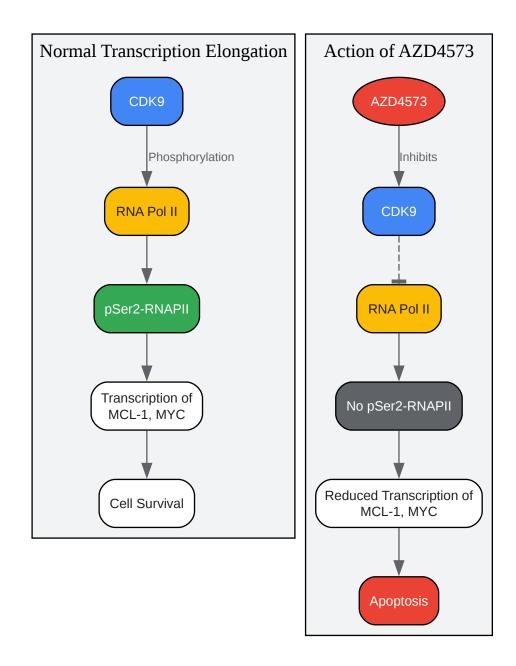
AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the transient inhibition of CDK9, a key regulator of transcription elongation.[1][3] This leads to the downregulation of short-lived and critical survival proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC, thereby inducing apoptosis in cancer cells, particularly those of hematological origin.[3][4][5] Preclinical in vivo studies have demonstrated significant anti-tumor activity of AZD4573 in various xenograft models of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), both as a monotherapy and in combination with other agents like venetoclax.[5] These application notes provide detailed protocols for the use of AZD4573 in in vivo research settings.

Mechanism of Action

AZD4573 selectively binds to and inhibits CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), a critical step for the transition from transcriptional pausing to productive elongation. By inhibiting CDK9, **AZD4573** prevents this phosphorylation event, leading to a rapid, dose- and time-dependent decrease in pSer2-RNAPII levels. This results in the transcriptional suppression of genes with short-lived mRNA and protein products, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[3]



[4][5] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death in susceptible cancer cells.[4][5]



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Caption: Mechanism of action of AZD4573.

Data Presentation In Vitro Potency and Activity of AZD4573



Parameter	Value	Cell Line/Assay	Reference
CDK9 IC50	<3 nM	Biochemical (FRET)	[5]
CDK9 IC50	<4 nM	Biochemical	[2]
Caspase Activation EC50 (Median)	30 nM	Hematological Cancer Cell Panel	[5]
GI50 (Median)	11 nM	Hematological Cancer Cell Panel	[5]
Caspase Activation EC50	13.7 nM	MV4-11 (AML)	

In Vivo Dosing Regimens for AZD4573

Indication	Xenograft Model	Treatment	Dosing Schedule	Reference
Acute Myeloid Leukemia (AML)	MV-4-11 (subcutaneous)	AZD4573 (15 mg/kg)	Twice weekly	
Acute Myeloid Leukemia (AML)	MV-4-11 (subcutaneous)	AZD4573 (5 or 15 mg/kg)	Twice daily (2- hour split), 2 days on/5 days off	[5]
Hematological Malignancies	Various (subcutaneous)	AZD4573 (15 mg/kg)	Twice daily (2-hour split), 2 days on/5 days off for 2-3 cycles	
Acute Myeloid Leukemia (AML)	OCI-AML3 (subcutaneous)	AZD4573 (15 mg/kg) + Venetoclax (100 mg/kg)	AZD4573: Twice daily (2-hour split), 2 days on/5 days off. Venetoclax: Daily.	[5]



Experimental Protocols Preparation of AZD4573 for In Vivo Administration

Materials:

- AZD4573 powder
- N,N-dimethylacetamide (DMA)
- Polyethylene glycol 400 (PEG-400)
- Tween-80
- Sterile 1% (v/v) Tween-80 in an appropriate aqueous buffer (e.g., saline or PBS)

Procedure:

- Prepare the vehicle solution consisting of a 2%/30%/68% mixture of N,N-dimethylacetamide,
 PEG-400, and 1% (v/v) Tween-80.[4]
- Weigh the required amount of AZD4573 powder based on the desired final concentration and dosing volume.
- First, dissolve the **AZD4573** powder in the DMA component.
- Next, add the PEG-400 and vortex until the solution is clear.
- Finally, add the 1% Tween-80 solution and mix thoroughly.
- The final formulation should be a clear solution, suitable for intraperitoneal (i.p.)
 administration.[5] It is recommended to prepare this formulation fresh for each day of dosing.

Subcutaneous Xenograft Model Protocol

Cell Lines:

MV-4-11 (AML): Known to be sensitive to AZD4573.



- MOLP-8 (Multiple Myeloma): Another sensitive cell line.
- OCI-LY10 (Diffuse Large B-cell Lymphoma): Sensitive model.
- OCI-AML3 (AML): A model known to be relatively insensitive to **AZD4573** monotherapy.

Procedure:

- Culture the selected cancer cell lines under standard conditions.
- Harvest the cells during their exponential growth phase and resuspend them in a suitable medium (e.g., serum-free media or a mixture with Matrigel).
- For cell lines like MV-4-11, MOLP-8, and OCI-LY10, inject 5 x 106 cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice). For other cell lines, 1 x 107 cells may be required.[5]
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
- Administer AZD4573 or vehicle control according to the dosing schedule outlined in the data table (e.g., 15 mg/kg, i.p., twice daily with a 2-hour split, on a 2-day on/5-day off schedule).[5]
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors for pharmacodynamic analysis.



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